molecular formula C10H16O B14516633 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene CAS No. 62994-79-0

1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene

Cat. No.: B14516633
CAS No.: 62994-79-0
M. Wt: 152.23 g/mol
InChI Key: ZUPVDFWDISVYTM-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-oxabicyclo[331]non-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system This compound is part of the bicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene typically involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene. This process produces the corresponding diol, which is then converted to methanesulfonate in a sequential manner . Another method involves a stereoselective domino reaction catalyzed by modularly designed organocatalysts, which results in the formation of 3-oxabicyclo[3.3.1]nonan-2-ones .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological processes. Detailed studies on its mechanism of action are still ongoing, but it is known to behave as an estrogen receptor ligand in some cases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

62994-79-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1,5-dimethyl-2-oxabicyclo[3.3.1]non-3-ene

InChI

InChI=1S/C10H16O/c1-9-4-3-5-10(2,8-9)11-7-6-9/h6-7H,3-5,8H2,1-2H3

InChI Key

ZUPVDFWDISVYTM-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1)(OC=C2)C

Origin of Product

United States

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